3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide 3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 863593-64-0
VCID: VC6663358
InChI: InChI=1S/C20H14BrN3OS/c1-12-15(19-24-17-9-4-10-22-20(17)26-19)7-3-8-16(12)23-18(25)13-5-2-6-14(21)11-13/h2-11H,1H3,(H,23,25)
SMILES: CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)Br)C3=NC4=C(S3)N=CC=C4
Molecular Formula: C20H14BrN3OS
Molecular Weight: 424.32

3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

CAS No.: 863593-64-0

Cat. No.: VC6663358

Molecular Formula: C20H14BrN3OS

Molecular Weight: 424.32

* For research use only. Not for human or veterinary use.

3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide - 863593-64-0

Specification

CAS No. 863593-64-0
Molecular Formula C20H14BrN3OS
Molecular Weight 424.32
IUPAC Name 3-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C20H14BrN3OS/c1-12-15(19-24-17-9-4-10-22-20(17)26-19)7-3-8-16(12)23-18(25)13-5-2-6-14(21)11-13/h2-11H,1H3,(H,23,25)
Standard InChI Key VKYIVJLGYIKMIP-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)Br)C3=NC4=C(S3)N=CC=C4

Introduction

Overview of the Compound

The compound "3-Bromo-N-(2-methyl-3-{ thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide" is a brominated benzamide derivative that incorporates a thiazolopyridine moiety. This structure suggests potential applications in medicinal chemistry due to the presence of heterocyclic components like thiazole and pyridine, which are known for their biological activity.

Structural Features

  • Core Structure: The benzamide group (C6H5CONH-) is a common pharmacophore in drug design.

  • Substituents:

    • A bromine atom at position 3 of the benzamide ring.

    • A 2-methyl group and a thiazolopyridine moiety attached to the phenyl group.

  • Heterocyclic Component: The thiazolo[5,4-b]pyridine system is a fused heterocycle that combines sulfur and nitrogen atoms, often contributing to electron-rich properties and potential bioactivity.

Potential Applications

Compounds with similar structures are often studied for:

  • Pharmacological Activity:

    • Antimicrobial or antifungal properties due to the thiazole ring.

    • Anti-inflammatory or anticancer activity linked to benzamide derivatives.

  • Enzyme Inhibition:

    • Likely interactions with enzymes such as kinases or oxidases due to the heterocyclic system.

Synthesis

Although specific synthetic routes for this compound are not available in the provided data, typical methods might include:

  • Bromination of a benzamide precursor using brominating agents like N-bromosuccinimide (NBS).

  • Coupling reactions to attach the thiazolopyridine moiety, potentially via Suzuki or Buchwald-Hartwig cross-coupling.

  • Functionalization of the methyl group through alkylation or directed lithiation.

Analytical Characterization

To confirm its structure and purity, standard techniques would be employed:

  • NMR Spectroscopy: To identify chemical shifts corresponding to aromatic protons, amide groups, and methyl substituents.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To detect functional groups like C=O (amide) and C-Br bonds.

Hypothetical Bioactivity

Given its structural components:

  • The compound may act as an inhibitor for enzymes like kinases or proteases due to its planar aromatic system and hydrogen-bonding capabilities.

  • The bromine atom could enhance lipophilicity, aiding membrane permeability in biological systems.

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